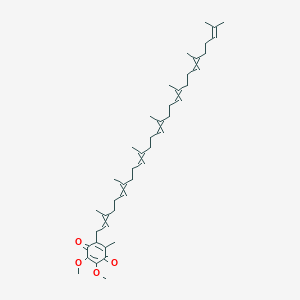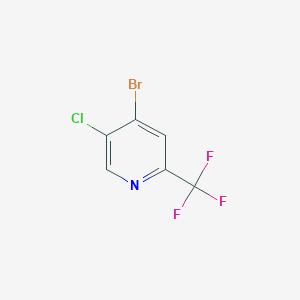![molecular formula C12H7F3N2 B13979596 4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile CAS No. 74738-18-4](/img/structure/B13979596.png)
4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole ring with a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation:
Cyclization: The acylated product undergoes cyclization to form the pyrrole ring.
Nitrile Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethyl)phenyl isocyanate
- 2-(Trifluoromethyl)phenylboronic acid
- (1R)-1-[3-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine
Uniqueness
4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile is unique due to its combination of a trifluoromethyl group, a phenyl ring, a pyrrole ring, and a carbonitrile group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
74738-18-4 |
|---|---|
Formule moléculaire |
C12H7F3N2 |
Poids moléculaire |
236.19 g/mol |
Nom IUPAC |
4-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H7F3N2/c13-12(14,15)11-4-2-1-3-9(11)10-7-17-6-8(10)5-16/h1-4,6-7,17H |
Clé InChI |
KXAKEOKSXLUKGY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CNC=C2C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


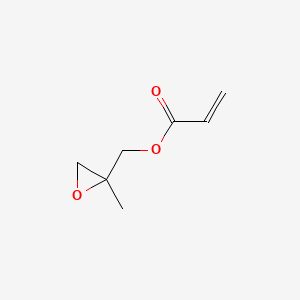
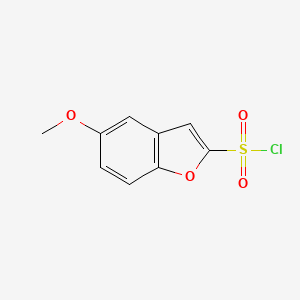
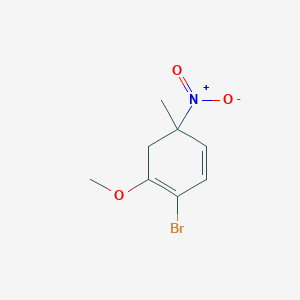
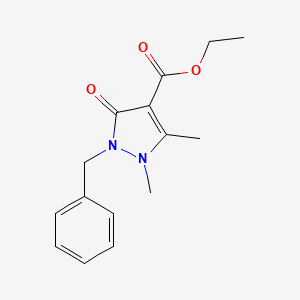
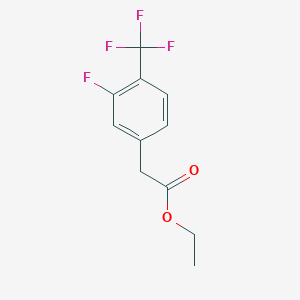
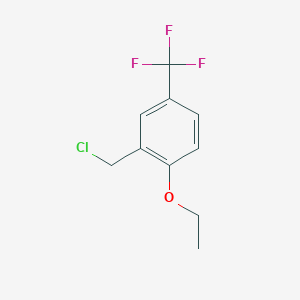


![2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide](/img/structure/B13979581.png)
![Tricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde](/img/structure/B13979583.png)
